molecular formula C14H15NS B14638200 Benzenemethanamine, 4-[(phenylmethyl)thio]- CAS No. 55301-96-7

Benzenemethanamine, 4-[(phenylmethyl)thio]-

Cat. No.: B14638200
CAS No.: 55301-96-7
M. Wt: 229.34 g/mol
InChI Key: LSJLOSRQWIDAMT-UHFFFAOYSA-N
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Description

Benzenemethanamine, 4-[(phenylmethyl)thio]- is an organic compound with a complex structure that includes both amine and thioether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 4-[(phenylmethyl)thio]- typically involves the reaction of benzenemethanamine with a phenylmethyl thioether. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Common reagents used in the synthesis include benzyl chloride and thiophenol, which react under basic conditions to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to handle larger quantities of reactants and products. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 4-[(phenylmethyl)thio]- undergoes various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Benzenemethanamine, 4-[(phenylmethyl)thio]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 4-[(phenylmethyl)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, 4-methyl-: Similar structure but lacks the thioether group.

    Benzenemethanamine, N-methyl-: Contains a methyl group on the nitrogen atom instead of the thioether group.

    Benzenemethanamine, 4-(phenylmethyl)-: Similar structure but lacks the thioether group.

Uniqueness

Benzenemethanamine, 4-[(phenylmethyl)thio]- is unique due to the presence of both amine and thioether functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields.

Properties

CAS No.

55301-96-7

Molecular Formula

C14H15NS

Molecular Weight

229.34 g/mol

IUPAC Name

(4-benzylsulfanylphenyl)methanamine

InChI

InChI=1S/C14H15NS/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,10-11,15H2

InChI Key

LSJLOSRQWIDAMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=C(C=C2)CN

Origin of Product

United States

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